3-cyclohexyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-Cyclohexyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound featuring a cyclohexyl group, a piperazine ring, and an imidazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-cyclohexyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride” are currently unknown. It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects would require further investigation.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s activity. For instance, the compound is stored at a temperature between 2-8°C in an inert atmosphere . .
Preparation Methods
Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(1-(Cyclohexyl(methyl)carbamoyl)-1H-imidazol-4-yl)pyridine 1-oxide
Imidazole derivatives with similar functional groups
Uniqueness: This compound is unique due to its specific combination of cyclohexyl, piperazine, and imidazole groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-2-4-6-15;/h9-10,15H,2-8,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDIUEYZMJKKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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